![molecular formula C25H23N3O3 B2493493 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol CAS No. 877783-47-6](/img/structure/B2493493.png)
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol
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Description
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first discovered in 1999 and has since been extensively studied for its potential therapeutic applications.
Scientific Research Applications
- AMPP has shown promise as a potential anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that AMPP interferes with key signaling pathways involved in cancer progression .
- Inflammation plays a crucial role in various diseases. AMPP has been studied for its anti-inflammatory effects. It modulates inflammatory mediators, such as cytokines and enzymes, which could be valuable in managing inflammatory conditions .
- Oxidative stress contributes to aging and various diseases. AMPP exhibits antioxidant properties by scavenging free radicals and protecting cellular components. Researchers have investigated its potential in preventing oxidative damage .
- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, involve neuronal damage. AMPP has been explored as a neuroprotective agent, with studies highlighting its ability to enhance neuronal survival and reduce oxidative stress in brain cells .
- Viral infections remain a global health concern. Preliminary research indicates that AMPP may have antiviral activity against certain viruses. Investigations have focused on its impact on viral replication and entry mechanisms .
- AMPP interacts with specific enzymes, including kinases and proteases. Researchers have studied its inhibitory effects on these enzymes, which could have implications in drug development and disease management .
Anticancer Properties
Anti-inflammatory Activity
Antioxidant Potential
Neuroprotective Effects
Antiviral Activity
Enzyme Inhibition
properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-16-7-9-17(10-8-16)15-31-18-11-12-20(22(29)13-18)24-21(14-27-25(26)28-24)19-5-3-4-6-23(19)30-2/h3-14,29H,15H2,1-2H3,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHPUUDLBAACTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=CC=C4OC)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol |
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